![molecular formula C15H11NO B1609374 4-(2-Methylbenzoyl)benzonitrile CAS No. 913485-57-1](/img/structure/B1609374.png)
4-(2-Methylbenzoyl)benzonitrile
Overview
Description
“4-(2-Methylbenzoyl)benzonitrile” is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.25400 . It is also known by the common name "4-[(2-Methylphenyl)carbonyl]benzonitrile" .
Molecular Structure Analysis
The molecular structure of “4-(2-Methylbenzoyl)benzonitrile” consists of 15 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass is 221.08400 .
Chemical Reactions Analysis
Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . Classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylbenzoyl)benzonitrile” include a molecular weight of 221.25400, an exact mass of 221.08400, and a LogP value of 3.09768 . The density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Organic Synthesis
4-(2-Methylbenzoyl)benzonitrile: is a valuable compound in organic synthesis. It can undergo various chemical reactions due to the presence of both a benzoyl and a benzonitrile group. This compound can be used as a precursor for synthesizing a wide range of organic molecules, including heterocyclic compounds, which are prevalent in many pharmaceuticals .
Material Science
In material science, 4-(2-Methylbenzoyl)benzonitrile can be utilized to create polymers with specific properties. Its molecular structure allows for the introduction of cross-linking agents that can enhance the thermal stability and mechanical strength of polymers .
Pharmaceutical Research
4-(2-Methylbenzoyl)benzonitrile: can serve as a building block in the development of new pharmaceuticals. Its benzonitrile group can be transformed into various amides and amines, which are common functional groups in drug molecules .
Chemical Education
Due to its reactivity at the benzylic position, this compound is often used in educational settings to demonstrate nucleophilic substitution reactions, free radical bromination, and oxidation processes .
Catalysis
The compound can act as a ligand for transition metals, forming complexes that are used as catalysts in organic reactions. These catalysts can increase the efficiency and selectivity of chemical transformations .
Safety and Hazards
“4-(2-Methylbenzoyl)benzonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
4-(2-methylbenzoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11-4-2-3-5-14(11)15(17)13-8-6-12(10-16)7-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUACDGESCRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425048 | |
Record name | 4-(2-methylbenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbenzoyl)benzonitrile | |
CAS RN |
913485-57-1 | |
Record name | 4-(2-methylbenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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